molecular formula C16H17N3OS B14476814 N-(3-Oxo-1,3-diphenylpropyl)hydrazinecarbothioamide CAS No. 72334-64-6

N-(3-Oxo-1,3-diphenylpropyl)hydrazinecarbothioamide

Katalognummer: B14476814
CAS-Nummer: 72334-64-6
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: YUCOEGSVNBJOCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Oxo-1,3-diphenylpropyl)hydrazinecarbothioamide is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential applications. This compound contains both hydrazine and carbothioamide functional groups, which contribute to its reactivity and versatility in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxo-1,3-diphenylpropyl)hydrazinecarbothioamide typically involves the reaction of 3-oxo-1,3-diphenylpropyl hydrazine with a suitable thiocarbamide derivative. One common method includes the use of a condensation reaction under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Oxo-1,3-diphenylpropyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazine and carbothioamide groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-Oxo-1,3-diphenylpropyl)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3-Oxo-1,3-diphenylpropyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may target the PI3K/Akt/mTOR signaling pathway, which is crucial in cell survival and proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other hydrazinecarbothioamide derivatives and related molecules with similar functional groups. Examples include:

  • N-(3-Oxo-1,3-diphenylpropyl)acetamide
  • Carbazole hydrazinecarbothioamide derivatives

Eigenschaften

CAS-Nummer

72334-64-6

Molekularformel

C16H17N3OS

Molekulargewicht

299.4 g/mol

IUPAC-Name

1-amino-3-(3-oxo-1,3-diphenylpropyl)thiourea

InChI

InChI=1S/C16H17N3OS/c17-19-16(21)18-14(12-7-3-1-4-8-12)11-15(20)13-9-5-2-6-10-13/h1-10,14H,11,17H2,(H2,18,19,21)

InChI-Schlüssel

YUCOEGSVNBJOCF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC(=S)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.